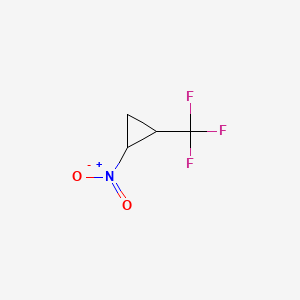![molecular formula C10H14ClNO2 B15127911 2-[4-(1-Aminoethyl)phenyl]acetic acid hydrochloride](/img/structure/B15127911.png)
2-[4-(1-Aminoethyl)phenyl]acetic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(1-Aminoethyl)phenyl]acetic acid hydrochloride is a chemical compound with the molecular formula C10H14ClNO2. It is a hydrochloride salt form of 2-[4-(1-Aminoethyl)phenyl]acetic acid, which is characterized by the presence of an aminoethyl group attached to a phenylacetic acid backbone. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1-Aminoethyl)phenyl]acetic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-(1-Aminoethyl)benzene.
Acylation: The amino group of 4-(1-Aminoethyl)benzene is protected, and the compound is then acylated with chloroacetic acid to form 2-[4-(1-Aminoethyl)phenyl]acetic acid.
Hydrochloride Formation: The final step involves the conversion of 2-[4-(1-Aminoethyl)phenyl]acetic acid to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used to ensure high yield.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Quality Control: The final product undergoes rigorous quality control tests to ensure it meets industry standards.
Chemical Reactions Analysis
Types of Reactions
2-[4-(1-Aminoethyl)phenyl]acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
Oxidation: Oxidation of the aminoethyl group results in the formation of nitro compounds.
Reduction: Reduction leads to the formation of primary or secondary amines.
Substitution: Substitution reactions yield various substituted phenylacetic acid derivatives.
Scientific Research Applications
2-[4-(1-Aminoethyl)phenyl]acetic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[4-(1-Aminoethyl)phenyl]acetic acid hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound interacts with enzymes and receptors in biological systems.
Pathways Involved: It influences metabolic pathways by acting as a substrate or inhibitor in enzymatic reactions.
Comparison with Similar Compounds
Similar Compounds
4-(2-Aminoethyl)phenylacetic acid: Similar structure but different functional groups.
2-(4-Aminophenyl)acetic acid: Lacks the aminoethyl group.
Phenylacetic acid derivatives: Various derivatives with different substituents on the phenyl ring.
Uniqueness
2-[4-(1-Aminoethyl)phenyl]acetic acid hydrochloride is unique due to its specific aminoethyl substitution, which imparts distinct chemical and biological properties compared to other phenylacetic acid derivatives.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C10H14ClNO2 |
|---|---|
Molecular Weight |
215.67 g/mol |
IUPAC Name |
2-[4-(1-aminoethyl)phenyl]acetic acid;hydrochloride |
InChI |
InChI=1S/C10H13NO2.ClH/c1-7(11)9-4-2-8(3-5-9)6-10(12)13;/h2-5,7H,6,11H2,1H3,(H,12,13);1H |
InChI Key |
PBTXZHSDANFZHP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)CC(=O)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[(4-Methyl-1,3-thiazol-2-yl)methyl]amino}pyridine-2-carboxylic acid](/img/structure/B15127842.png)
![[4-[2-[[2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]propanoylamino]phenyl]methyl 6-hydroxy-2-methoxy-3-[5-[(2-methoxy-8-methyl-11-oxo-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-3-yl)oxy]pentoxy]-8-methyl-11-oxo-6a,7-dihydro-6H-pyrrolo[2,1-c][1,4]benzodiazepine-5-carboxylate](/img/structure/B15127846.png)




![N-Methyl-3-((methyl[(1-methylpyrrolidin-3-YL)methyl]amino)methyl)pyridin-+](/img/structure/B15127894.png)



![3-[[[3,5-Bis(trifluoromethyl)phenyl]methyl]amino]-4-[[(9R)-10,11-dihydro-6''-methoxycinchonan-9-yl]amino]-3-cyclobutene-1,2-dione](/img/structure/B15127916.png)
![9-[4-(1-Aminopropan-2-yl)phenyl]-6-methylthieno[2,3-c]quinoline-4,8-dione hydrochloride](/img/structure/B15127921.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(prop-2-en-1-yloxy)butanoic acid](/img/structure/B15127926.png)
